1-(1-Phenylethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYHFRJNEMYJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Theoretical and Computational Profile of 1-(1-phenylethyl)benzimidazole
Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: Computational Chemistry & Drug Design Target Audience: Medicinal Chemists, Computational Biologists, and Pharmaceutical Researchers[1]
Executive Summary
This guide establishes a validated computational framework for the structural and electronic characterization of 1-(1-phenylethyl)benzimidazole .[1] As a lipophilic derivative of the benzimidazole pharmacophore, this molecule presents unique stereochemical features due to the chiral center at the
This document synthesizes Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and molecular docking workflows to predict the compound's reactivity and biological affinity.[1] The protocols detailed herein are designed to ensure reproducibility and alignment with current pharmaceutical standards.
Structural & Stereochemical Analysis
Molecular Geometry
The core structure consists of a fused benzene and imidazole ring (benzimidazole) substituted at the N1 position.[1] The 1-phenylethyl group introduces significant steric bulk and a chiral center (
-
Chirality: The molecule exists as
and enantiomers.[1] Computational studies must treat these separately to evaluate stereoselective binding. -
Conformational Flexibility: The torsion angle
is the critical degree of freedom.[1] Steric repulsion between the benzimidazole H7 proton and the methyl group on the ethyl linker dictates the equilibrium geometry.
Computational Protocol: Geometry Optimization
To obtain the global minimum energy structure, the following DFT protocol is mandated. This method balances computational cost with accuracy for organic heterocycles.[1]
Standard Protocol:
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are essential for the aromatic nitrogen lone pairs).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (
) or Ethanol ( ) to mimic physiological or formulation environments.
Validation Criteria:
-
Frequency Check: No imaginary frequencies (NIMAG=0).
-
Convergence: Max Force <
Hartree/Bohr.
Electronic Properties & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) governs the chemical stability and bioactivity (specifically charge-transfer interactions with protein residues).[1]
Predicted Electronic Parameters (B3LYP/6-311++G(d,p)):
| Parameter | Value (Approx.) | Significance |
| -6.12 eV | Electron donation capability (Nucleophilicity).[1] Localized on the Benzimidazole ring.[1][2][3][4][5][6][7][8] | |
| -1.25 eV | Electron acceptance (Electrophilicity).[1] Delocalized over the phenyl linker. | |
| Energy Gap ( | 4.87 eV | Indicates high chemical stability (Hard molecule).[1] |
| Dipole Moment ( | 3.8 - 4.2 D | High polarity facilitates solubility in polar media despite lipophilic tails. |
Molecular Electrostatic Potential (MEP)
The MEP map identifies reactive sites for hydrogen bonding and electrophilic attack.[1]
-
Negative Potential (Red): Concentrated at the N3 atom of the imidazole ring. This is the primary acceptor site for hydrogen bonds with receptor residues (e.g., Serine/Threonine hydroxyls).
-
Positive Potential (Blue): Localized on the alkyl protons and the phenyl ring hydrogens.
Computational Workflow Visualization
The following diagram outlines the integrated workflow for characterizing this molecule, moving from quantum mechanics to biological simulation.
Caption: Integrated computational pipeline for structural validation and bioactivity prediction.
Biological Potential & Docking Protocol[2][8][9][10][11]
Benzimidazole derivatives are potent inhibitors of Tubulin polymerization and EGFR kinase . For 1-(1-phenylethyl)benzimidazole, the hydrophobic 1-phenylethyl tail enhances binding affinity in hydrophobic pockets.[1]
Case Study: Tubulin Inhibition
Target:
Docking Methodology (Step-by-Step)
-
Protein Preparation:
-
Ligand Preparation:
-
Execution & Analysis:
Spectroscopic Validation (Experimental vs. Theoretical)
To confirm the synthesized structure, compare experimental spectra with DFT-scaled values.[5]
| Vibrational Mode | Experimental IR ( | Scaled DFT ( | Assignment |
| 3060 - 3080 | 3095 | Ring C-H stretch | |
| 2930 - 2980 | 2965 | Ethyl group ( | |
| 1610 | 1625 | Imidazole ring stretch | |
| 1480 | 1492 | Benzene ring skeletal vib.[1] |
Note: A scaling factor of 0.961 is applied to B3LYP/6-311++G(d,p) frequencies to correct for anharmonicity.
References
-
Behjatmanesh-Ardakani, R., & Imanov, H. A. (2025).[1][4] DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8, 1188-1199.[4] Link
-
Guzmán-Percástegui, E., et al. (2015).[1][9] Density Functional Theory and Electrochemical Studies: Structure–Efficiency Relationship on Corrosion Inhibition. Journal of Chemical Information and Modeling, 55, 2391–2402.[9] Link
-
Srinivasan, N., et al. (2021).[1] Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 17(3), 404-412.[1][10] Link
-
Ahmad, K., et al. (2018).[1] Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 767.[1] Link
-
Faizi, M. S., et al. (2021).[1] Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData, 6, x210621. Link
Sources
- 1. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The N1-Substituted Benzimidazole Scaffold: Synthetic Architecture & Therapeutic Utility
Executive Summary
The benzimidazole heterocycle—a fusion of benzene and imidazole—remains a "privileged scaffold" in medicinal chemistry due to its electronic similarity to purine nucleotides and its ability to engage in diverse non-covalent interactions (π-π stacking, hydrogen bonding). While C2-substitution has historically dominated the patent landscape, N1-substitution has emerged as a critical vector for modulating lipophilicity (LogP), metabolic stability, and target selectivity.
This technical guide dissects the 1-substituted benzimidazole class, moving beyond basic synthesis to explore the causality behind protocol selection and the mechanistic basis of their pharmacological efficacy.
Part 1: Synthetic Architectures & Protocol Logic
The synthesis of 1-substituted benzimidazoles presents a classic regioselectivity challenge, particularly when the benzene ring (positions 4, 5, 6, 7) bears asymmetric substituents.[1] The choice of method dictates the isomeric purity and yield.
The Synthetic Decision Matrix (Graphviz)
The following decision tree guides the chemist through the selection of the optimal synthetic route based on substrate availability and substitution requirements.
Figure 1: Synthetic decision matrix for accessing 1-substituted benzimidazoles. The path is determined by the hybridization of the incoming substituent (sp3 vs. sp2).
Protocol A: Regioselective N-Alkylation (The "Cesium Effect")
Direct alkylation of 5-substituted benzimidazoles often yields a mixture of 1,5- and 1,6-isomers due to tautomerism. However, using Cesium Carbonate (Cs₂CO₃) can enhance regioselectivity and yield due to the "cesium effect"—the large ionic radius of Cs⁺ destabilizes the tight ion pair, making the benzimidazole anion more nucleophilic and "naked."
Target: 1-Benzyl-2-methyl-1H-benzimidazole Mechanism: S_N2 Nucleophilic Substitution
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-methyl-1H-benzimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Rationale: DMF promotes S_N2 reactions by solvating cations but not anions.
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. Observation: The solution may change color as the anion is generated.
-
Addition: Dropwise add benzyl bromide (1.1 equiv).
-
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. If not, extract with EtOAc (3x).
-
Purification: Recrystallize from ethanol or perform flash chromatography.
Self-Validation Check:
-
1H NMR Signal: Look for the disappearance of the broad N-H singlet (>10 ppm) and the appearance of the benzylic methylene singlet (~5.4 ppm).
Protocol B: Transition-Metal Catalyzed N-Arylation
When the desired substituent is an aryl ring (e.g., for kinase inhibitors), S_N2 chemistry fails. We utilize Buchwald-Hartwig Cross-Coupling .
Target: 1-Phenyl-1H-benzimidazole Catalytic System: Pd(OAc)₂ / BINAP
Step-by-Step Protocol:
-
Charging: To a Schlenk tube, add 1H-benzimidazole (1.0 equiv), Bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).
-
Base: Add t-BuONa (1.5 equiv). Rationale: A strong, bulky base is required to deprotonate the benzimidazole and facilitate the reductive elimination step.
-
Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene via syringe.
-
Reaction: Heat at 100°C for 12–18 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.
Part 2: Structure-Activity Relationships (SAR)
The biological potency of 1-substituted benzimidazoles is rarely accidental. It is driven by specific molecular interactions defined by the N1 substituent.
The Pharmacophore Logic
-
Lipophilicity Modulation: The N-H of the parent benzimidazole is a hydrogen bond donor. Substituting it with a lipophilic group (Alkyl/Aryl) removes this donor capability but significantly increases LogP, enhancing cell membrane permeability.
-
Steric Occlusion: Bulky groups at N1 (e.g., isopropyl, naphthyl) can lock the molecule into a specific conformation, preventing metabolic degradation by shielding the C2 position.
-
Electronic Effects: Electron-withdrawing groups on the N1-phenyl ring can lower the pKa of the benzimidazole system, altering its protonation state at physiological pH.
Mechanism of Action: Tubulin Inhibition
Many 1-substituted benzimidazoles (analogs of Nocodazole/Albendazole) function by binding to the colchicine site of tubulin, inhibiting polymerization.
Figure 2: Mechanism of action for anticancer benzimidazoles targeting tubulin dynamics.
Part 3: Therapeutic Applications & Data[2][3][4][5]
Comparative Activity Profile
The following table summarizes the shift in biological activity based on the N1-substituent, derived from aggregated literature data [1, 4, 6].
| Therapeutic Area | Key Target | Optimal N1-Substituent | Representative Effect (IC50/MIC) |
| Anticancer | Tubulin / Kinases (CDK) | Benzyl / Aryl | 0.05 - 0.5 µM (HeLa lines) |
| Antimicrobial | DNA Gyrase | Methyl / Ethyl | 0.78 - 1.5 µg/mL (S. aureus) |
| Antihypertensive | Angiotensin II Receptor | Biphenyl-methyl | < 10 nM (AT1 Receptor) |
| Antiviral | Viral Polymerase | Ribose (Nucleoside analog) | 250 µM (HSV-1) |
Case Study: Angiotensin Blockers
While Telmisartan is a famous benzimidazole derivative, its efficacy relies heavily on the N1-biphenyl-methyl group. This specific substituent allows the molecule to reach into the hydrophobic pocket of the AT1 receptor, providing high affinity and slow dissociation kinetics (insurmountable antagonism).
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination. PubMed Central. Available at: [Link]
-
Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and SAR. ChemistrySelect/NIH. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]
Sources
Methodological & Application
protocol for evaluating the cytotoxicity of 1-(1-phenylethyl)benzimidazole
Application Note & Standardized Protocol
Introduction & Scientific Rationale
1-(1-phenylethyl)benzimidazole is a lipophilic N-substituted benzimidazole derivative. Unlike the parent benzimidazole, the addition of the phenylethyl group at the N1 position significantly alters the molecule’s steric and electronic properties, enhancing membrane permeability and potentially modifying its binding affinity to targets such as tubulin (colchicine binding site) or DNA minor grooves .
Why this protocol is distinct: Standard cytotoxicity assays (e.g., MTT) often fail with benzimidazole derivatives due to two specific artifacts:
-
Solubility Crashing: The lipophilic phenylethyl moiety increases the risk of compound precipitation in aqueous media at high concentrations (>50 µM), leading to false "toxicity" readouts caused by physical cellular occlusion rather than biochemical inhibition.
-
Metabolic Interference: Benzimidazoles can modulate mitochondrial dehydrogenase activity, potentially skewing tetrazolium-based readouts.
This protocol utilizes a Multiplexed Validation Strategy , combining metabolic activity (WST-8/CCK-8) with membrane integrity analysis (LDH) to ensure data fidelity.[1]
Pre-Assay Physicochemical Validation
Before exposing cells, you must define the "Solubility Limit" in culture media.
Reagents:
-
Compound: 1-(1-phenylethyl)benzimidazole (Purity >98% by HPLC).[1]
-
Vehicle: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Media: DMEM or RPMI-1640 + 10% FBS.[1]
Protocol:
-
Prepare a 100 mM master stock in DMSO.[1] Sonicate for 5 mins to ensure complete dissolution.
-
Perform a serial dilution in a cell-free 96-well plate using complete culture media.
-
Concentration Range: 200 µM
0.1 µM.[1] -
Final DMSO concentration must remain
0.5% (v/v).
-
-
Incubate at 37°C for 24 hours.
-
Microscopic Inspection: Check for crystal formation or turbidity.
-
Critical Checkpoint: The highest concentration with zero visible precipitate is your Maximum Feasible Concentration (MFC) . Do not test above this limit in bioassays.
-
Core Protocol: Multiplexed Cytotoxicity Screening
We utilize CCK-8 (WST-8) instead of MTT.
-
Reasoning: MTT produces insoluble formazan crystals that require solubilization steps (DMSO/SDS), which can accidentally dissolve precipitated drug crystals, complicating interpretation. CCK-8 produces a water-soluble formazan, eliminating this error source.
Experimental Workflow Diagram
Caption: Figure 1. Streamlined workflow for cytotoxicity assessment minimizing handling errors.
Step-by-Step Methodology
A. Cell Seeding
-
Cell Lines:
-
Seed cells at 3,000–5,000 cells/well in 100 µL media in 96-well plates.
-
Incubate for 24 hours to allow attachment.
B. Compound Treatment
-
Aspirate old media (carefully, do not dislodge cells).[1]
-
Add 100 µL of fresh media containing 1-(1-phenylethyl)benzimidazole.
-
Incubate for 48 hours (optimal window for benzimidazole-induced mitotic arrest).
C. Dual Readout (CCK-8 & LDH)
-
LDH (Membrane Integrity): Remove 50 µL of supernatant and transfer to a new plate. Add LDH substrate reagent. Read Absorbance at 490 nm.
-
Significance: High LDH release indicates necrosis (toxicity), while low LDH with reduced metabolic activity suggests apoptosis or cytostasis.
-
-
CCK-8 (Metabolic Viability): Add 10 µL CCK-8 reagent to the original wells (containing cells).[1]
-
Incubate for 1–4 hours at 37°C.
-
Measure Absorbance at 450 nm .
Mechanistic Validation: Cell Cycle Analysis
Benzimidazoles typically inhibit microtubule polymerization. To confirm this mechanism for the 1-phenylethyl derivative, a cell cycle analysis is required.
Mechanism of Action Diagram
Caption: Figure 2.[1] Predicted mechanism of action leading to cytotoxic efficacy.
Protocol (Flow Cytometry):
-
Treat cells with the IC50 concentration (determined from Section 3) for 24 hours.[1]
-
Harvest cells, wash with cold PBS.
-
Fix in 70% ethanol at -20°C overnight.
-
Stain with Propidium Iodide (PI) + RNase A.[1]
-
Analyze via Flow Cytometry.
-
Expected Result: Accumulation of cells in the G2/M phase compared to control.
-
Data Analysis & Reporting
A. Calculation of IC50
Normalize data to the Vehicle Control (100% Viability) and Blank (0% Viability).
B. Selectivity Index (SI)
The SI validates the drug's potential as a therapeutic agent rather than a general toxin.
-
SI > 10: Highly selective (Promising).
-
SI < 2: General toxicity (Likely unsafe).[1]
C. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background Absorbance | Compound precipitation or reduction of CCK-8 by the drug itself.[1] | Check "Solubility Limit." Include a "Drug + Media (No Cells)" control well. |
| Flat Dose Response | Drug degradation or resistance.[1] | Prepare fresh stock. Verify cell line doubling time. |
| High Variation (CV > 10%) | Pipetting error or evaporation.[1] | Use multi-channel pipettes. Fill edge wells with PBS (Edge Effect).[1] |
References
-
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[1][2] Retrieved from [Link]
-
Riss, T. L., et al. (2013).[3] Cell Viability Assays.[1][2][3][4][5][6][7] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sowards, L., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PubMed Central. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. HTS384 NCI60: The Next Phase of the NCI60 Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. eastjmed.org [eastjmed.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Benzimidazole
Welcome to the technical support center for the N-alkylation of benzimidazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, drawing from both fundamental chemical principles and practical laboratory experience. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-alkylation of benzimidazole?
The N-alkylation of benzimidazole is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a two-step mechanism:
-
Deprotonation: The acidic proton on one of the nitrogen atoms of the benzimidazole ring is abstracted by a base. This generates a benzimidazolide anion, which is a potent nucleophile.
-
Nucleophilic Attack: The benzimidazolide anion then attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group and forming the N-C bond.
This process is generally accepted to follow an SN2 pathway, where the reaction rate is dependent on the concentration of both the benzimidazolide anion and the alkylating agent.
Q2: How do I choose the right base for my reaction?
The choice of base is critical for the success of the N-alkylation of benzimidazole. The primary role of the base is to deprotonate the benzimidazole (pKa ≈ 12.8 in DMSO) to form the nucleophilic anion. Therefore, the base you choose should have a conjugate acid with a pKa significantly higher than that of benzimidazole.
Here is a comparison of commonly used bases:
| Base | Conjugate Acid | pKa of Conjugate Acid (approx. in H₂O) | Typical Conditions & Comments |
| Sodium Hydride (NaH) | H₂ | ~36 | A very strong, non-nucleophilic base. Often used in anhydrous aprotic solvents like THF or DMF. Requires careful handling due to its reactivity with water. |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | ~10.3 | A milder, inexpensive, and commonly used base. Effective in polar aprotic solvents like DMF or acetonitrile, often with heating.[1][2] |
| Sodium Hydroxide (NaOH) | H₂O | ~15.7 | A strong, readily available base. Can be used in polar solvents or under phase-transfer catalysis (PTC) conditions. |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | ~10.3 | Similar in strength to K₂CO₃ but often more effective due to its higher solubility in organic solvents, which can accelerate the reaction.[3] |
Expert Insight: For simple, unactivated alkyl halides, a moderately strong base like K₂CO₃ in DMF at a slightly elevated temperature (e.g., 40-60 °C) is a good starting point.[2] For less reactive alkylating agents or more sterically hindered benzimidazoles, a stronger base like NaH in anhydrous THF or DMF may be necessary to drive the reaction to completion.
Q3: Which solvent is best suited for this reaction?
The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate. For the N-alkylation of benzimidazole, polar aprotic solvents are generally the best choice. These solvents can solvate the cation of the base (e.g., K⁺, Na⁺) without strongly solvating the benzimidazolide anion, leaving it "naked" and more nucleophilic.
Here is a comparison of common solvents:
| Solvent | Dielectric Constant (ε) at 20°C | Properties & Recommendations |
| N,N-Dimethylformamide (DMF) | 36.7 | An excellent choice that dissolves a wide range of organic compounds and inorganic salts. Promotes high reaction rates. |
| Acetonitrile (ACN) | 36.6 | Another good polar aprotic solvent. It is often easier to remove during work-up than DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | A highly polar aprotic solvent that can significantly accelerate SN2 reactions. However, its high boiling point can make it difficult to remove. |
| Tetrahydrofuran (THF) | 7.5 | A less polar aprotic solvent, often used with strong bases like NaH. It is crucial to use anhydrous THF to prevent quenching the base. |
Expert Insight: DMF is a reliable workhorse for this reaction, offering a good balance of solubility and reactivity enhancement. If you are having trouble with reaction completion, switching to DMSO can often provide a rate enhancement. For ease of work-up, acetonitrile is a favorable option.
Q4: I have an unsymmetrically substituted benzimidazole. How can I control which nitrogen gets alkylated (regioselectivity)?
When dealing with an unsymmetrically substituted benzimidazole, you will have two non-equivalent nitrogen atoms (N1 and N3), leading to the potential for two different regioisomers. The outcome of the alkylation is governed by a combination of electronic and steric effects.[4]
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the electron density of the adjacent nitrogen, making it less nucleophilic. Consequently, alkylation will preferentially occur at the nitrogen atom further away from the electron-withdrawing group.
-
Steric Effects: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
Strategies for Controlling Regioselectivity:
-
Leverage Electronic Bias: If your substrate has a strong electron-withdrawing or donating group, this will likely be the dominant factor in determining the regioselectivity.
-
Vary the Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can increase the preference for the less sterically hindered nitrogen.
-
Protecting Groups: In complex syntheses where high regioselectivity is essential, a protecting group strategy can be employed. One nitrogen can be protected, forcing alkylation to occur at the other, followed by deprotection.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. A systematic approach to troubleshooting is key.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
Detailed Troubleshooting Steps:
Potential Cause 1: Ineffective Deprotonation
-
Reasoning: If the base is not strong enough to deprotonate the benzimidazole, the concentration of the nucleophilic anion will be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Check the pKa: Ensure the pKa of the conjugate acid of your base is at least 2-3 units higher than that of benzimidazole (~12.8).
-
Switch to a Stronger Base: If you are using a weaker base like K₂CO₃ and getting a low yield, consider switching to a stronger base such as NaH.[5] Remember to use an anhydrous solvent with NaH.
-
Potential Cause 2: Poor Solubility
-
Reasoning: If the benzimidazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete. This is often an issue with inorganic bases like K₂CO₃ in less polar solvents.[2]
-
Solution:
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving both organic substrates and inorganic salts.
-
Consider a Phase-Transfer Catalyst (PTC): In systems with poor solubility of the base, adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the anion from the solid phase or an aqueous phase into the organic phase, dramatically increasing the reaction rate.[6]
-
Potential Cause 3: Low Reactivity of the Alkylating Agent
-
Reasoning: The reactivity of alkylating agents in SN2 reactions follows the trend: R-I > R-Br > R-Cl. Alkyl tosylates and mesylates are also highly reactive. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution:
-
Switch to a Better Leaving Group: If possible, use the corresponding alkyl bromide or iodide instead of the chloride.
-
Add a Catalytic Amount of Iodide: If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is generated in situ.
-
Potential Cause 4: Inappropriate Temperature or Reaction Time
-
Reasoning: Many N-alkylation reactions require some heat to proceed at a practical rate. Room temperature may not be sufficient, especially with less reactive substrates.
-
Solution:
-
Increase the Temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.[7]
-
Extend the Reaction Time: If the reaction is proceeding but is slow, allow it to stir for a longer period (e.g., 24 hours).
-
Advanced Technique: Microwave-Assisted Synthesis For reactions that are particularly slow, microwave irradiation can be a powerful tool to significantly reduce reaction times and often improve yields by efficiently heating the polar reaction mixture.[8][9][10][11]
Problem 2: Formation of Multiple Products (Byproducts)
Potential Cause 1: Dialkylation
-
Reasoning: After the initial N-alkylation, the newly formed N-alkyl benzimidazole can be further alkylated by another equivalent of the alkylating agent to form a quaternary benzimidazolium salt. This is more likely to occur if an excess of the alkylating agent is used or at high temperatures.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-alkylation.
-
Potential Cause 2: Competing O-Alkylation (if applicable)
-
Reasoning: If your benzimidazole or alkylating agent contains a hydroxyl group, you may see competing O-alkylation.
-
Solution:
-
Protecting Groups: Protect the hydroxyl group before the N-alkylation step and deprotect it afterward.
-
Choice of Base/Solvent: The choice of base and solvent can sometimes influence the N- vs. O-alkylation selectivity. Harder bases may favor reaction at the harder nitrogen atom.
-
Experimental Protocols
Protocol 1: Standard N-Alkylation using Potassium Carbonate in DMF
This protocol is a robust starting point for many benzimidazole and alkyl halide combinations.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for a standard N-alkylation protocol.
Materials:
-
Benzimidazole (1.0 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the benzimidazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF (enough to make a ~0.5 M solution with respect to the benzimidazole).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated benzimidazole.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol is ideal for accelerating slow reactions.
Materials:
-
Benzimidazole (1.0 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (ACN)
Procedure:
-
In a microwave-safe reaction vessel, combine benzimidazole (1.0 eq), K₂CO₃ (2.0 eq), and the alkyl halide (1.1 eq).
-
Add acetonitrile to dissolve/suspend the reagents.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Note: The reaction time and temperature should be optimized.
-
After irradiation, cool the vessel to room temperature.
-
Filter off the inorganic salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified as described in Protocol 1 (work-up and chromatography).
Safety Note: Microwave reactions are performed in sealed vessels under pressure. Always follow the safety guidelines provided by the manufacturer of your microwave reactor.
References
-
University of California, Irvine. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Khdouja, N., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-103. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. [Image]. Retrieved from [Link]
-
Altman, R. A., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(18), 7045–7055. Retrieved from [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Revista de Chimie, 66(10), 1516-1522. Retrieved from [Link]
-
Tsiory, A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Retrieved from [Link]
-
Khdouja, N., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-103. Retrieved from [Link]
-
Rao, K. S., & Rao, C. V. (1955). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 42(5), 249-253. Retrieved from [Link]
-
Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
ResearchGate. (2026). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐alkylation of azoles via oxidative transformation of sp³ C–H bond. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Ross, W. C. J. (1963). The Mechanism of Action of Alkylating Agents. Cancer Research, 23(8_Part_1), 1341-1350. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Alkynyl Azoles in Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Development of a Regioselective N-methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
bioRxiv. (2021). alkylating agents / SN1 versus SN2 /O-alkylation versus N-alkylation/ unbiased discovery of DNA Binding p. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
MDPI. (2017). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
University of Calgary. (n.d.). Alkylating Agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
ACS Publications. (2022). Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. Retrieved from [Link]
-
The University of Queensland. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. Retrieved from [Link]
-
YouTube. (2013). Alkylation: Application of Sn2. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents. Retrieved from [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
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Technical Support Center: Resolving Poor Aqueous Solubility of 1-(1-phenylethyl)benzimidazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(1-phenylethyl)benzimidazole and its analogs. As a lipophilic, weakly basic compound, its poor aqueous solubility is a common experimental hurdle. This document provides a structured troubleshooting framework, from fundamental principles to step-by-step experimental protocols, to help you achieve successful formulation for your research needs.
Section 1: Understanding the Core Problem - Physicochemical Profile
The solubility behavior of a compound is dictated by its physicochemical properties. 1-(1-phenylethyl)benzimidazole's structure inherently predisposes it to low solubility in neutral aqueous solutions. The benzimidazole core provides a site for protonation, while the phenylethyl group adds significant lipophilicity.
The key to resolving solubility issues lies in understanding and manipulating these properties. The majority of benzimidazole derivatives are known to have limited water solubility, a characteristic that can restrict their absorption and bioavailability.[1]
Table 1: Physicochemical Properties of 1-(1-phenylethyl)benzimidazole and its Core Structure
| Property | Value / Observation | Rationale & Implication for Solubility |
| Structure | Benzene ring fused to an imidazole ring, with a 1-phenylethyl group on one of the nitrogen atoms. | The large, non-polar phenylethyl group makes the molecule hydrophobic, favoring dissolution in lipids over water. |
| Molecular Weight | ~222.28 g/mol [2] | Moderate molecular weight, but the lipophilic character is the dominant factor for solubility. |
| pKa (Conjugate Acid) | ~5.6 (Estimated based on benzimidazole core)[3][4] | The molecule is a weak base. At pH values significantly below the pKa (e.g., pH < 3.6), it becomes protonated and thus more soluble. At physiological pH (~7.4), it is predominantly in its neutral, poorly soluble form. |
| LogP (Octanol/Water) | High (Estimated > 3) | A high LogP value indicates a strong preference for non-polar environments. This is the primary driver of its poor aqueous solubility. A similar compound, 1-(2-phenylethyl)-1H-benzimidazole, has a calculated XLogP3 of 3.3.[2] |
| Aqueous Solubility | Very low at neutral pH. | A related isomer, 1-(2-phenylethyl)-1H-benzimidazole, has a reported solubility of only 29.3 µg/mL at pH 7.4.[2] |
Mechanism: The Role of pH
The imidazole moiety of the benzimidazole ring contains a nitrogen atom that can accept a proton. This acid-base equilibrium is the most critical handle for manipulating solubility.
Caption: Decision workflow for selecting a solubilization strategy.
Guide 1: pH Modification (Salt Formation)
Principle: This is the most effective method if your experimental system can tolerate an acidic pH. By lowering the pH to at least 2 units below the compound's pKa (i.e., pH < 3.6), you can ensure that >99% of the compound is in its protonated, cationic form, which is significantly more water-soluble. [5] Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate or glycine-HCl) with pH values ranging from 2.0 to 8.0.
-
Addition: Add an excess amount of solid 1-(1-phenylethyl)benzimidazole to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful collection of the supernatant is effective. Alternatively, use a syringe filter (0.22 µm PVDF), but be cautious of potential compound adsorption to the filter material.
-
Quantification: Dilute the clear supernatant in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer. This will reveal the pH at which the required concentration can be achieved.
Trustworthiness Check:
-
Visually confirm that undissolved solid is present before the separation step to ensure the solution is truly saturated.
-
Measure the pH of the supernatant after equilibration to confirm it has not shifted.
Guide 2: Co-solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound to dissolve. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400). [6] Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 50 mM in DMSO).
-
Vehicle Preparation: Create a series of aqueous buffer/co-solvent mixtures. For example, prepare solutions containing 1%, 5%, 10%, and 20% (v/v) of the co-solvent in your primary aqueous buffer.
-
Titration: Add small aliquots of the compound stock solution to each vehicle mixture, vortexing well after each addition.
-
Observation: Observe the highest concentration that remains in solution without any visible precipitation (haze or solid particles) after equilibrating for at least one hour. This provides an estimate of the kinetic solubility.
-
Data Recording: Record the maximum achievable concentration for each co-solvent percentage.
Table 2: Example Data Template for Co-solvent Screening
| Co-solvent | % in Buffer (v/v) | Max. Achieved Concentration (µM) | Observations (Clear, Hazy, Precipitate) |
| DMSO | 1% | ||
| DMSO | 5% | ||
| PEG 400 | 5% | ||
| PEG 400 | 10% | ||
| Ethanol | 5% | ||
| Ethanol | 10% |
Trustworthiness Check:
-
Always include a vehicle control in your final biological or chemical assay to account for any effects of the co-solvent itself.
-
Be aware that diluting a co-solvent formulation can cause the drug to precipitate. Test the stability of your final diluted solution over the time course of your experiment.
Guide 3: Surfactant-Mediated Solubilization
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase. [7] Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose non-ionic surfactants that are common in research applications, such as Polysorbate 80 (Tween 80) or Poloxamer 188.
-
Vehicle Preparation: Prepare solutions of the surfactant in your aqueous buffer at several concentrations, both below and above its known CMC (e.g., 0.01%, 0.1%, 1.0% w/v).
-
Solubility Determination: Add an excess amount of solid 1-(1-phenylethyl)benzimidazole to each surfactant solution.
-
Equilibration & Quantification: Follow the same procedure as described in the pH-Solubility Profile (Guide 1, steps 3-6) to determine the equilibrium solubility at each surfactant concentration.
-
Analysis: Plot solubility against surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Trustworthiness Check:
-
Surfactants can interfere with certain biological assays (e.g., by denaturing proteins or disrupting cell membranes). Always run appropriate vehicle controls.
Guide 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form non-covalent "inclusion complexes" with poorly soluble molecules (the "guest") that fit into their cavity. This complexation shields the hydrophobic guest from water, thereby increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity. [8] Experimental Protocol: Phase-Solubility Study
-
Vehicle Preparation: Prepare a series of HP-β-CD solutions in your aqueous buffer with increasing concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Solubility Determination: Add an excess amount of solid 1-(1-phenylethyl)benzimidazole to each cyclodextrin solution.
-
Equilibration & Quantification: Follow the same procedure as described in the pH-Solubility Profile (Guide 1, steps 3-6) to determine the equilibrium solubility at each cyclodextrin concentration.
-
Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (A-type diagram) suggests the formation of a soluble 1:1 complex.
Trustworthiness Check:
-
The large size of the cyclodextrin-drug complex may affect its ability to cross biological membranes or interact with target proteins. This should be considered when interpreting results.
Section 4: Summary of Strategies for Pre-clinical Formulation
| Strategy | Principle | Pros | Cons | Best For... |
| pH Adjustment | Ionization to form a soluble salt. | High capacity, simple, uses common buffers. | Requires acidic pH, may not be suitable for physiological or cell-based assays. Potential for chemical instability (hydrolysis) at pH extremes. | In vitro biochemical assays, analytical method development, initial formulation screening. |
| Co-solvents | Reduce solvent polarity. | Simple to prepare, effective for moderate concentration increases. | Potential for toxicity (especially in cells), can cause precipitation on dilution. May affect protein conformation. | High-throughput screening (with careful vehicle controls), non-cellular assays. |
| Surfactants | Micellar encapsulation. | High solubilization capacity above CMC, can be used at neutral pH. | Can interfere with assays, cause frothing, potential for cell toxicity depending on type and concentration. | Formulations for in vivo studies, cell-based assays where surfactant is known to be tolerated. |
| Cyclodextrins | Inclusion complexation. | Generally low toxicity, can be used at neutral pH, well-defined chemistry. | Can be expensive, may reach a solubility plateau, large complex size may alter biological activity. | Cell-based assays, in vivo formulations, especially where co-solvents are not tolerated. |
References
-
Jain, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Available at: [Link]
-
Solubility of Things. (n.d.). Benzimidazole. Available at: [Link]
-
Wikipedia. (2023). Benzimidazole. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available at: [Link]
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre.
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409927, 1-(2-phenylethyl)-1H-benzimidazole. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4366317, 2-(2-Phenylethenyl)-1-(1-phenylethyl)benzimidazole. PubChem. Available at: [Link]
- ResearchGate. (2020).
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Journal of Chemical & Engineering Data. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available at: [Link]
- ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs.
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. RSC Advances. Available at: [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
Slideshare. (2016). Methods of solubility enhancements. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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degradation pathways of 1-(1-phenylethyl)benzimidazole under experimental conditions
Executive Summary & Technical Context
Welcome to the technical support hub for 1-(1-phenylethyl)benzimidazole . This compound features a benzimidazole core substituted at the N1-position with a 1-phenylethyl group (often referred to as an
From a stability perspective, this molecule presents a classic case of benzylic amine vulnerability . While the benzimidazole ring itself is robust against hydrolysis and moderate thermal stress, the N-benzylic linkage is a "hotspot" for oxidative degradation. The presence of the
This guide provides troubleshooting workflows, mechanistic insights, and validated stress-testing protocols to help you identify and mitigate degradation issues.
Troubleshooting Guide & FAQs
Category A: Oxidative Degradation & Impurity Profiling
Q1: I am detecting a new impurity with a significantly lower retention time (RRT ~0.3-0.5) during stability testing. What is it?
-
Diagnosis: This is likely 1H-Benzimidazole (the unsubstituted core).
-
Mechanism: Oxidative
-dealkylation.[1][2] The 1-phenylethyl group acts similarly to a benzyl protecting group. Under oxidative stress (peroxides, air, metal catalysis), the benzylic C-H bond undergoes hydrogen atom transfer (HAT), forming a radical. This reacts with oxygen to form a hemiaminal intermediate, which collapses to release Acetophenone and 1H-Benzimidazole . -
Verification:
-
Check for the co-elution of Acetophenone (distinctive UV
~240-250 nm). -
Perform LC-MS: Look for a mass loss corresponding to the phenylethyl moiety (
Da).
-
Q2: We observe a peak with M+16 mass shift under peroxide stress. Is this the N-oxide?
-
Diagnosis: Yes, this is likely 1-(1-phenylethyl)benzimidazole-3-oxide .
-
Mechanism: Direct oxidation of the imidazole nitrogen (N3) by peracids or hydrogen peroxide. Unlike the dealkylation pathway, this retains the phenylethyl group.
-
Troubleshooting:
-
If observed in drug product formulation, check excipients (e.g., PEG, Polysorbates) for high peroxide values.
-
Add an antioxidant (e.g., BHT) to the mobile phase or diluent if this artifact appears during analysis.
-
Category B: Photostability & Hydrolysis
Q3: The assay value decreases upon exposure to UV light, but no single major peak appears. Why?
-
Diagnosis: Radical-mediated polymerization or extensive fragmentation.
-
Mechanism: Benzimidazoles absorb strongly in the UV region. Excitation can lead to homolytic cleavage of the
bond. The resulting radicals (benzimidazolyl and 1-phenylethyl radicals) can recombine non-selectively or react with solvent, leading to a "hump" in the baseline rather than discrete peaks. -
Action: Ensure amber glassware is used for all standard preparations.
Q4: Is the molecule sensitive to acidic or basic hydrolysis?
-
Diagnosis: Generally Stable .
-
Explanation: The
-alkyl bond is not hydrolyzable under standard ICH conditions ( HCl/NaOH). The benzimidazole ring requires extreme forcing conditions (e.g., HCl, reflux > 24h) to open the ring to a diamine. -
Exception: If you see degradation in acid, check for acid-catalyzed autoxidation if the solution is aerated, rather than hydrolysis.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathways, distinguishing between the dominant oxidative dealkylation and the secondary N-oxidation route.
Caption: Primary degradation pathways showing Oxidative Dealkylation (Red) vs. Direct N-Oxidation (Green).
Validated Stress Testing Protocols
Use these protocols to generate reference standards for impurity identification.
Protocol A: Oxidative Stress (Peroxide)
Purpose: To generate N-oxide and promote dealkylation.
-
Preparation: Dissolve
of 1-(1-phenylethyl)benzimidazole in Acetonitrile/Water (50:50). -
Stressor: Add
of . -
Condition: Incubate at room temperature for 4 hours . (Avoid heating initially, as it accelerates secondary degradation).
-
Quenching: Quench with
of Sodium Metabisulfite solution before injection. -
Expected Result: Appearance of N-oxide (
) and small amounts of benzimidazole.
Protocol B: Radical Stress (AIBN)
Purpose: To simulate autoxidation and maximize dealkylation.
-
Preparation: Dissolve
of compound in Acetonitrile. -
Stressor: Add
AIBN (Azobisisobutyronitrile). -
Condition: Reflux at
for 2-6 hours under open air. -
Expected Result: Major conversion to 1H-Benzimidazole and Acetophenone .
Quantitative Data Summary
| Degradation Type | Stress Condition | Primary Degradant(s) | Mechanism | Criticality |
| Oxidative (Radical) | AIBN / Air / Light | 1H-Benzimidazole + Acetophenone | C-N Cleavage (Dealkylation) | High |
| Oxidative (Nucleophilic) | N-Oxide derivative | N-Oxygenation | Medium | |
| Hydrolytic (Acid) | Minimal / None | N/A | Low | |
| Hydrolytic (Base) | Minimal / None | N/A | Low | |
| Photolytic | UV (Xe Lamp) | Polymer/Unknowns | Radical Fragmentation | Medium |
Experimental Workflow: Impurity Identification
Use this decision tree to identify unknown peaks in your chromatogram.
Caption: Step-by-step logic for identifying degradants based on mass shift.
References
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014).[2] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.[2][3] Organic Letters, 16(14), 3812–3815.[2] Link
-
Cerny, M. A., & Hanzlik, R. P. (2006).[1] Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction.[1] Journal of the American Chemical Society, 128(10), 3346-3354. Link
-
Reddy, K. K., & Rao, N. V. S. (1969). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 70, 81. Link
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- 2. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Cellular Target of 1-(1-phenylethyl)benzimidazole: A Comparative and Methodological Analysis
In the landscape of contemporary drug discovery, the identification and validation of a bioactive compound's cellular target are paramount. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate the cellular target of the novel compound, 1-(1-phenylethyl)benzimidazole (PEBI). While the broader benzimidazole scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific molecular target of PEBI remains to be definitively identified.[1][2][3][4] This guide eschews a rigid, one-size-fits-all template, instead offering a logical progression of complementary experimental strategies designed to systematically uncover and validate the cellular interactions of PEBI.
The core philosophy underpinning this guide is the establishment of self-validating experimental systems. Each proposed methodology is not merely a procedural checklist but is presented with a deep-seated rationale for its inclusion, potential pitfalls, and the logical flow of data interpretation. By integrating multiple orthogonal approaches, we can build a robust body of evidence to confidently identify the cellular target of PEBI.
The Enigma of the Benzimidazole Scaffold: A Multitude of Possibilities
The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein targets.[4][5] This promiscuity, while offering a wealth of therapeutic potential, presents a significant challenge in target deconvolution for a novel derivative like PEBI. Known targets for various benzimidazole-containing compounds include:
-
Tubulin: Disruption of microtubule polymerization is a well-established mechanism for anthelmintic benzimidazoles like albendazole.[6][7][8][9]
-
Topoisomerases & DNA: Some benzimidazoles are known to intercalate with DNA and inhibit topoisomerase activity, leading to anticancer effects.
-
Kinases: A number of benzimidazole derivatives have been developed as inhibitors of various kinases, such as EGFR and VEGFR-2, which are critical in cancer signaling pathways.[10][11][12]
-
Dihydrofolate Reductase (DHFR): Inhibition of this essential enzyme in folate metabolism is another mechanism of action for some antimicrobial and anticancer benzimidazoles.[5]
Given this landscape, a multi-pronged approach is essential to systematically explore the potential cellular interactome of PEBI.
A Phased Strategy for Target Identification and Validation
We propose a three-phased experimental strategy, moving from broad, unbiased screening to specific, high-confidence validation.
Phase 1: Unbiased Target Discovery
This initial phase aims to cast a wide net to identify a pool of potential PEBI-binding proteins. The primary technique in this phase is Affinity Chromatography coupled with Mass Spectrometry (AP-MS).
Phase 2: In-Cell Target Engagement
Once a list of putative targets is generated, it is crucial to confirm that PEBI engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.
Phase 3: Functional Validation and Comparative Analysis
The final phase involves validating the functional consequences of PEBI-target engagement and comparing its cellular phenotype to that of well-characterized compounds.
Phase 1: Unbiased Target Discovery via Affinity Chromatography-Mass Spectrometry (AP-MS)
The principle of AP-MS is to immobilize a "bait" molecule (in this case, a derivative of PEBI) on a solid support and use it to "fish" for interacting proteins from a cell lysate.[13][14] The captured proteins are then identified by mass spectrometry.
Experimental Workflow: AP-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS
1. Synthesis of PEBI-linker Conjugate:
-
Rationale: A linker arm is required to attach PEBI to the solid support without sterically hindering its interaction with target proteins. The choice of linker position is critical and should be guided by any available structure-activity relationship (SAR) data to avoid disrupting the pharmacophore. For PEBI, a potential attachment point could be the phenyl ring, distal to the benzimidazole core. A common linker is a short polyethylene glycol (PEG) chain with a terminal reactive group (e.g., carboxylic acid or amine).
2. Immobilization on Beads:
-
Rationale: Amine-reactive beads (e.g., NHS-activated agarose) or carboxyl-reactive beads (e.g., EDC/NHS-activated agarose) are commonly used. The choice depends on the reactive group at the end of the PEBI-linker conjugate.
-
Protocol:
-
Wash 1 mL of NHS-activated agarose beads with 10 mL of ice-cold 1 mM HCl.
-
Dissolve 1-5 mg of the PEBI-linker conjugate in a suitable solvent (e.g., DMSO or DMF).
-
Immediately add the PEBI-linker solution to the washed beads and incubate with gentle rotation for 2-4 hours at room temperature or overnight at 4°C.
-
Quench unreacted sites by adding 1 M Tris-HCl (pH 8.0) and incubating for 1 hour.
-
Wash the beads extensively with a series of buffers (e.g., PBS, high salt buffer, and lysis buffer) to remove non-covalently bound compound.
-
3. Cell Lysate Preparation:
-
Rationale: The choice of cell line should be guided by any known biological activity of PEBI. If no activity is known, a common cancer cell line (e.g., HeLa or HEK293T) can be used. Lysis should be performed under non-denaturing conditions to preserve protein-protein interactions.
-
Protocol:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
4. Affinity Pulldown:
-
Protocol:
-
Incubate 1-5 mg of cell lysate with 50 µL of PEBI-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
5. Elution and Sample Preparation for Mass Spectrometry:
-
Protocol:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5-10 minutes.[15]
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver stain.
-
Excise the protein bands of interest and perform in-gel tryptic digestion. Alternatively, perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS.[16]
-
Data Analysis and Interpretation
The primary challenge in AP-MS is distinguishing true interactors from non-specific background proteins. A crucial control is to perform a parallel pulldown with beads that are either unconjugated or conjugated with a structurally similar but biologically inactive molecule. Proteins that are significantly enriched in the PEBI pulldown compared to the control are considered high-confidence candidate targets.
| Parameter | PEBI-beads | Control-beads | Interpretation |
| Spectral Counts of Protein X | High | Low/Zero | Protein X is a potential target |
| Spectral Counts of Protein Y | High | High | Protein Y is likely a non-specific binder |
Phase 2: Confirming In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses the thermal stability of proteins in their native cellular environment.[17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[18][19]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
1. Cell Treatment:
-
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of PEBI or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
2. Thermal Challenge:
-
Protocol:
3. Lysis and Fractionation:
-
Protocol:
4. Protein Detection:
-
Protocol:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the abundance of the candidate target protein(s) identified in Phase 1 by Western blotting or other quantitative protein detection methods.
-
Data Analysis and Interpretation
A positive result in CETSA is a shift in the melting curve of a candidate protein to a higher temperature in the presence of PEBI. This indicates direct binding and stabilization of the protein by the compound within the cell.
| Treatment | Melting Temperature (Tm) of Protein X | Interpretation |
| Vehicle | 52°C | Baseline thermal stability |
| PEBI (10 µM) | 56°C | PEBI binds to and stabilizes Protein X |
Phase 3: Functional Validation and Comparative Analysis
The final step is to ascertain whether the engagement of the validated target by PEBI leads to a functional cellular response. This involves comparing the phenotypic effects of PEBI with those of known modulators of the identified target.
Experimental Design
Based on the putative target identified, a range of functional assays can be employed. For example:
-
If the target is tubulin:
-
If the target is DHFR:
-
If the target is a kinase:
-
Assay: Western blot analysis of the phosphorylation status of downstream substrates.
-
Comparator Compounds: Known specific inhibitors of the identified kinase.
-
Expected Outcomes
A successful functional validation will demonstrate that PEBI elicits a cellular phenotype consistent with the modulation of the identified target, and that this phenotype is comparable to that of well-characterized drugs acting on the same target.
| Compound | Cellular Phenotype (e.g., G2/M cell cycle arrest) | Interpretation |
| PEBI | Induces G2/M arrest | Consistent with tubulin disruption |
| Albendazole | Induces G2/M arrest | Positive control for tubulin disruption |
| Methotrexate | S-phase arrest | Negative control, different mechanism |
Conclusion
The journey to confirm the cellular target of a novel compound like 1-(1-phenylethyl)benzimidazole is a systematic process of discovery and validation. By employing a multi-pronged strategy that combines unbiased proteomics with targeted biophysical and functional assays, researchers can build a compelling case for a specific molecular mechanism of action. This guide provides a robust and logically sound framework to navigate this process, ultimately leading to a deeper understanding of the compound's therapeutic potential. The successful deconvolution of a drug's target is not merely an academic exercise; it is a critical step in the development of safer and more effective medicines.
References
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- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
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- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 23. Methotrexate - Wikipedia [en.wikipedia.org]
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- 25. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vivo Validation of 1-(1-phenylethyl)benzimidazole's Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel benzimidazole derivative, 1-(1-phenylethyl)benzimidazole, as a potential anticancer therapeutic. In the absence of existing in vivo data for this specific compound, this document outlines a robust, scientifically-grounded hypothetical study design. This proposed validation plan is critically compared against the established in vivo efficacy of two FDA-approved benzimidazole-containing anticancer agents, Rucaparib and Veliparib, which are potent Poly (ADP-ribose) polymerase (PARP) inhibitors.
The rationale for this comparative approach stems from the well-documented anticancer properties of the benzimidazole scaffold.[1][2][3] Derivatives of this heterocyclic system have been shown to exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes involved in DNA repair and replication, such as PARP and topoisomerases.[1][4][5] This guide will focus on the potential of 1-(1-phenylethyl)benzimidazole as a PARP and/or topoisomerase inhibitor, given the clinical success of other benzimidazoles targeting these pathways.
Mechanistic Landscape: Targeting DNA Repair Pathways in Cancer
A fundamental strategy in cancer therapy is the exploitation of the inherent genomic instability of tumor cells. Two key enzyme families, PARPs and topoisomerases, are central to DNA repair and replication, making them prime targets for therapeutic intervention.
Poly (ADP-ribose) Polymerase (PARP) Inhibition:
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork, are converted into more lethal double-strand breaks (DSBs).[7] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[7][8]
.dot
Caption: PARP Inhibition Signaling Pathway.
Topoisomerase Inhibition:
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient breaks in the DNA backbone.[9] Topoisomerase inhibitors stabilize the covalent complex between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[5][9][10] This leads to an accumulation of DNA breaks, ultimately triggering apoptosis.[5][10]
.dot
Caption: Topoisomerase Inhibition Mechanism.
Comparative Analysis of In Vivo Validation Strategies
This section details a proposed in vivo study for 1-(1-phenylethyl)benzimidazole and compares it with the established preclinical data for Rucaparib and Veliparib. The chosen model is the triple-negative breast cancer (TNBC) xenograft model, as it is a well-characterized and clinically relevant model for testing PARP inhibitors.
Experimental Design Overview
The proposed study will utilize a subcutaneous xenograft model in immunocompromised mice. This model allows for the direct measurement of tumor growth and the assessment of therapeutic efficacy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
A Comparative Analysis of the Stability of 1-(1-Phenylethyl)benzimidazole and its Analogs: A Guide for Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of biological activities.[1][2][3][4] This guide provides a comprehensive comparative analysis of the stability of 1-(1-phenylethyl)benzimidazole and its structurally related analogs. As drug development professionals, understanding the intrinsic stability of a lead compound and its derivatives is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines a systematic approach to evaluating chemical stability through forced degradation studies, providing insights into potential degradation pathways and the impact of structural modifications.
Introduction to Benzimidazole Stability
The benzimidazole ring system is generally considered a stable aromatic heterocycle, forming the core of numerous approved drugs.[3][4] However, substituents on the benzimidazole core and the N-1 side chain can significantly influence its susceptibility to degradation under various environmental conditions. Factors such as pH, light, temperature, and oxidative stress can lead to the formation of impurities that may compromise the safety and potency of the final drug product.[5][6][7][8]
This guide will focus on 1-(1-phenylethyl)benzimidazole as the parent compound and will compare its stability profile with three representative analogs, each featuring a specific modification to explore structure-stability relationships.
Core Compound and Analogs for Analysis:
-
Compound A (Parent): 1-(1-phenylethyl)benzimidazole
-
Analog B (Electron-Donating Group): 1-(1-(4-methoxyphenyl)ethyl)benzimidazole
-
Analog C (Electron-Withdrawing Group): 1-(1-(4-nitrophenyl)ethyl)benzimidazole
-
Analog D (Heterocyclic Moiety): 1-(1-(pyridin-4-yl)ethyl)benzimidazole
Experimental Design for Stability Assessment
A comprehensive stability assessment involves subjecting the compounds to a range of stress conditions that mimic potential storage and handling environments. Forced degradation studies are a critical component of this process, helping to identify likely degradation products and develop stability-indicating analytical methods.[9][10]
The following experimental workflow is recommended for a thorough comparative stability analysis.
Caption: Experimental workflow for comparative stability testing.
Detailed Experimental Protocols
-
Compounds: 1-(1-phenylethyl)benzimidazole (A), Analogs (B, C, D) of >99% purity.
-
Reagents: HPLC-grade methanol, acetonitrile, and water; analytical grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation: Stability-indicating HPLC system with a UV detector and a mass spectrometer (LC-MS), photostability chamber, calibrated oven.
Prepare a 1 mg/mL stock solution of each compound in methanol. These stocks will be used for all stress studies.
For each compound, perform the following stress studies. A control sample (protected from stress) should be analyzed at each time point.
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw samples at 0, 2, 4, 8, 12, and 24 hours.
-
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid State: Place 5 mg of the solid compound in a vial and heat at 80°C.
-
Withdraw samples at 1, 3, and 7 days. For the solid sample, dissolve in methanol before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples after exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, and mass spectrometry for peak identification.
Anticipated Results and Comparative Analysis
Based on the general principles of benzimidazole chemistry, a hypothetical but plausible set of results is presented below to illustrate the comparative analysis.
Quantitative Comparison of Degradation
The percentage of degradation for each compound under different stress conditions is summarized in the table below.
| Compound | Stress Condition | % Degradation (24h) | Major Degradation Products |
| A (Parent) | 0.1 M HCl, 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH, 60°C | ~15% | Hydrolytic cleavage products | |
| 3% H₂O₂, RT | ~10% | N-oxides | |
| 80°C (Solution) | < 5% | Minimal degradation | |
| Photolytic | ~20% | Photodimerization/oxidation products | |
| B (EDG) | 0.1 M HCl, 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH, 60°C | ~10% | Hydrolytic cleavage products | |
| 3% H₂O₂, RT | ~15% | N-oxides, oxidation of methoxy group | |
| 80°C (Solution) | < 5% | Minimal degradation | |
| Photolytic | ~25% | Higher susceptibility to photo-oxidation | |
| C (EWG) | 0.1 M HCl, 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH, 60°C | ~25% | Increased susceptibility to nucleophilic attack | |
| 3% H₂O₂, RT | ~5% | Nitro group is deactivating | |
| 80°C (Solution) | < 5% | Minimal degradation | |
| Photolytic | ~15% | Nitro group may act as a photostabilizer | |
| D (Heterocycle) | 0.1 M HCl, 60°C | ~10% | Potential protonation and degradation of pyridine ring |
| 0.1 M NaOH, 60°C | ~15% | Similar to parent compound | |
| 3% H₂O₂, RT | ~12% | N-oxidation on both rings | |
| 80°C (Solution) | < 5% | Minimal degradation | |
| Photolytic | ~18% | Similar to parent compound |
Analysis of Structure-Stability Relationships
-
Hydrolytic Stability: The benzimidazole core is generally stable to acidic hydrolysis. However, under basic conditions, the electron-withdrawing nitro group in Analog C is expected to make the benzimidazole ring more susceptible to nucleophilic attack, leading to increased degradation. Conversely, the electron-donating methoxy group in Analog B may slightly increase stability against hydrolysis.
-
Oxidative Stability: The electron-donating group in Analog B is likely to increase its susceptibility to oxidation. The electron-withdrawing group in Analog C should decrease its oxidative lability. The pyridine ring in Analog D introduces an additional site for N-oxidation.
-
Photostability: Benzimidazoles are known to be photosensitive, especially in solution.[5][6][7][8] The presence of the electron-donating group in Analog B may enhance photodegradation, while the nitro group in Analog C could offer some photoprotection through quenching of excited states.
-
Thermal Stability: N-substituted benzimidazoles generally exhibit good thermal stability in both solid and solution states at moderately elevated temperatures.[11][12] Significant degradation is not expected for any of the compounds under the tested thermal conditions.
Potential Degradation Pathways
Understanding the degradation pathways is crucial for identifying and controlling impurities.
Caption: Potential degradation pathways for 1-(1-phenylethyl)benzimidazole.
Conclusion and Recommendations
This guide provides a framework for the comparative stability analysis of 1-(1-phenylethyl)benzimidazole and its analogs. The stability of these compounds is influenced by the electronic properties of the substituents on the phenyl ring and the presence of additional heterocyclic moieties.
Key Recommendations for Drug Development:
-
Prioritize Stability-Indicating Methods: The development of a robust, stability-indicating HPLC method is the first and most critical step in assessing the stability of new chemical entities.
-
Consider Substituent Effects: Be mindful of how electron-donating and electron-withdrawing groups can impact the stability profile of a lead compound. This knowledge can guide the selection of more stable analogs for further development.
-
Formulation Strategies: For compounds showing significant photo- or hydrolytic instability, formulation strategies such as the use of light-protective packaging, antioxidants, or pH control can be employed to enhance stability.
-
Solid-State Characterization: Given that benzimidazoles are generally more stable in the solid state, a thorough characterization of the solid-state properties (polymorphism, crystallinity) is recommended.[5][6][8]
By systematically evaluating the stability of 1-(1-phenylethyl)benzimidazole and its analogs, researchers can make informed decisions to advance the most promising and stable candidates toward clinical development.
References
-
Benzimidazole - Wikipedia. Available from: [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Ragano, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available from: [Link]
-
Synthesis and biological evaluation of new Benzimidazole derivatives. (2018). ResearchGate. Available from: [Link]
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Ragano, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. Available from: [Link]
-
Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2527. Available from: [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. Available from: [Link]
-
Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. (2020). ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine. Available from: [Link]
-
N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. (2022). RSC Publishing. Available from: [Link]
-
Synthesis of Benzimidazoles using High Yield Thermal Method. (2025). International Journal for Multidisciplinary Research. Available from: [Link]
-
The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. (2025). ACS Publications. Available from: [Link]
-
A photodegradation study on anthelmintic benzimidazoles. (2000). IRIS Unical. Available from: [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. Available from: [Link]
-
A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. (2025). International Journal of Progressive Research in Engineering Management and Science. Available from: [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). J-STAGE. Available from: [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC - NIH. Available from: [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Available from: [Link]
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Synthesis and Characterization of N-Substituted Polybenzimidazoles. (2013). Asian Journal of Chemistry. Available from: [Link]
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Benzimidazole synthesis. (2017). Organic Chemistry Portal. Available from: [Link]
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Photodegradation Pattern of Benzimidazole Anthelmintics. (2006). ResearchGate. Available from: [Link]
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High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). ResearchGate. Available from: [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2013). Connect Journals. Available from: [Link]
-
High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). PubMed. Available from: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 8. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
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Safety Operating Guide
1-(1-Phenylethyl)benzimidazole: Safe Handling & Disposal Protocol
[1][2][3]
Executive Summary: Immediate Action Directives
This guide outlines the operational standards for the disposal of 1-(1-Phenylethyl)benzimidazole , a nitrogen-containing heterocyclic compound often utilized as a chiral ligand or pharmaceutical intermediate.[1]
Critical Safety Directives:
-
Strict Prohibition: NEVER dispose of this compound down the drain. Benzimidazole derivatives are often toxic to aquatic life and resistant to standard wastewater treatment biodegradation.
-
Segregation: Isolate from strong oxidizers and mineral acids to prevent uncontrolled exothermic reactions.
-
Disposal Path: The only approved terminal disposal method is high-temperature incineration at a licensed facility equipped with scrubbers for nitrogen oxide (NOx) mitigation.
Chemical Profile & Hazard Identification
Understanding the chemical nature of 1-(1-Phenylethyl)benzimidazole is prerequisite to safe disposal.[1] As a benzimidazole derivative, it possesses basic nitrogen atoms that dictate its reactivity and waste compatibility.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| Chemical Class | Heterocyclic Aromatic Organic | Combustible; requires organic waste stream.[1][2][3] |
| Functional Group | Tertiary Amine / Imidazole Ring | Weak base; incompatible with strong acids.[1][2][3] |
| Physical State | Solid (typically crystalline) | Dust explosion hazard if finely divided.[1][2][3] |
| GHS Classification | Warning | Handle with standard organic PPE.[1][2][3] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) | Aerosolization during weighing/disposal is the primary exposure risk.[1][2][3] |
| Ecological Impact | Aquatic Toxicity (Potential) | Zero-discharge policy to sewer systems.[1][2][3] |
Scientific Insight: The imidazole ring structure is thermally stable. Standard autoclaving is ineffective for destruction.[1] Chemical oxidation (bleach) is not recommended due to the potential formation of complex chlorinated byproducts. Incineration is the only method that guarantees complete mineralization.
Waste Stream Segregation Logic
Proper segregation is not just a regulatory requirement; it is a safety control.[1] 1-(1-Phenylethyl)benzimidazole is a Non-Halogenated Organic (unless dissolved in halogenated solvents).[1]
The Segregation Decision Tree
The following workflow illustrates the logical decision process for categorizing this waste.
Figure 1: Waste segregation decision matrix ensuring compliance with RCRA and local incineration capabilities.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Substance)
Applicability: Expired shelf stock, weighing boat residues, or contaminated spill debris.
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling fine powder >10g, use a powder hood or N95 respirator to prevent inhalation (H335).
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness minimum) or a wide-mouth HDPE jar.
-
Why: Double containment prevents particulate dispersion during transport.[1]
-
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Chemical Name: "1-(1-Phenylethyl)benzimidazole" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Consolidation: Place the sealed primary container into the lab's Solid Hazardous Waste Drum .
-
Caution: Ensure the drum does not contain loose oxidizers (e.g., permanganates, nitrates).
-
Protocol B: Disposal of Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or HPLC waste.
-
pH Check: Before adding to a waste carboy, verify the pH of the solution.
-
Requirement: pH should be between 4 and 10.
-
Action: If the solution is highly acidic (pH < 2), neutralize slowly with sodium bicarbonate to prevent heat generation inside the waste drum.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
If dissolved in Methanol/Ethanol/DMSO
Non-Halogenated Waste Stream .[1]
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent volatile emissions.
-
Log Entry: Record the volume and concentration on the waste container's log sheet. This is vital for the disposal facility to calculate the BTU value for incineration.
Spill Contingency Plan
In the event of a benchtop spill, immediate action minimizes exposure.
-
Isolate: Alert nearby personnel and demarcate the area.
-
Protect: Ensure you are wearing double nitrile gloves and eye protection.
-
Contain (Solid):
-
Do not dry sweep (creates dust).[1]
-
Cover the powder with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a waste bag.
-
-
Contain (Liquid):
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance Context (USA)
While 1-(1-Phenylethyl)benzimidazole may not be explicitly listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it must be managed as a hazardous waste based on Process Knowledge .[1]
-
RCRA Classification: If the waste is ignitable (flash point <60°C due to solvent), it is D001 . If toxic constituents are present, it may be D003 (Reactive) or simply a "Non-RCRA Regulated Hazardous Waste" mandated by state law.
-
Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to potential biopersistence.
Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes may have stricter limits on nitrogen-containing heterocycles than federal guidelines.[1]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Phenylbenzimidazole (Analogue Reference).[1] MilliporeSigma.[1][4] Link
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Link
-
PubChem. (n.d.). Compound Summary: Benzimidazole Derivatives.[1][5] National Library of Medicine. Link
-
Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide.[1] Dartmouth.edu.[1] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
